molecular formula C16H15NO2S B4664967 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine

2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine

Cat. No.: B4664967
M. Wt: 285.4 g/mol
InChI Key: XZJXJXYAAAOFGC-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a but-2-ynylsulfanyl group and a methoxyphenoxy group

Properties

IUPAC Name

2-[4-(4-methoxyphenoxy)but-2-ynylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-18-14-7-9-15(10-8-14)19-12-4-5-13-20-16-6-2-3-11-17-16/h2-3,6-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJXJXYAAAOFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#CCSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the but-2-ynylsulfanyl intermediate, which is then coupled with the pyridine ring. The methoxyphenoxy group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxyphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Brominated or nitrated derivatives of the methoxyphenoxy group.

Scientific Research Applications

2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The sulfanyl group can form covalent bonds with specific amino acid residues, leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]benzene
  • 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]thiophene
  • 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]furan

Uniqueness

2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or furan analogs. The pyridine ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile scaffold for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine
Reactant of Route 2
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2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine

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